(3,3-Dimethylallyl)halfordinol
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Overview
Description
(3,3-Dimethylallyl)halfordinol: is a complex organic compound with the molecular formula C19H18N2O2 . This compound is known for its unique structure, which includes a pyridine ring, an oxazole ring, and a phenyl group substituted with a 3-methyl-2-butenyl ether. It has a molecular weight of 306.358 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylallyl)halfordinol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylallyl)halfordinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, (3,3-Dimethylallyl)halfordinol is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with various biological targets .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3,3-Dimethylallyl)halfordinol involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the oxazole ring can act as a hydrogen bond acceptor. These interactions allow the compound to bind to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 3,5-dimethylpyridine and 2,6-lutidine share the pyridine ring structure.
Oxazole derivatives: Compounds such as 2-methyl-4-phenyloxazole and 2,5-diphenyloxazole share the oxazole ring structure.
Uniqueness: What sets (3,3-Dimethylallyl)halfordinol apart is its combination of the pyridine and oxazole rings with a phenyl group substituted with a 3-methyl-2-butenyl ether. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
17190-80-6 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[4-(3-methylbut-2-enoxy)phenyl]-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C19H18N2O2/c1-14(2)9-11-22-17-7-5-15(6-8-17)18-13-21-19(23-18)16-4-3-10-20-12-16/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
CPMFTHYYYPZYOB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3)C |
melting_point |
118-119°C |
17190-80-6 | |
physical_description |
Solid |
Synonyms |
3-[5-[4-[(3-Methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]pyridine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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